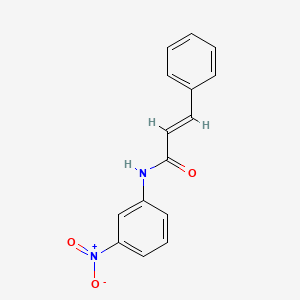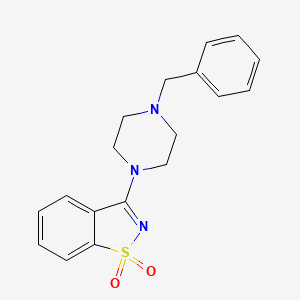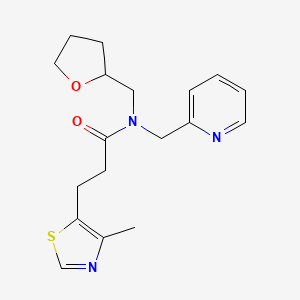![molecular formula C21H25N3O5 B5544393 8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a broader class of chemicals known for their complex molecular frameworks, which often exhibit significant biological activities. These activities are influenced by their unique structural features, including the spiro arrangement and the presence of various functional groups which contribute to their chemical and physical properties.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step organic reactions, including Michael addition and cyclization reactions. For example, Tsukamoto et al. (1995) synthesized a series of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, demonstrating the use of Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction (Tsukamoto et al., 1995).
Molecular Structure Analysis
The structural analysis of these compounds often involves X-ray crystallography to determine their three-dimensional configuration. The presence of a spiro framework, as seen in 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, showcases a typical characteristic of these molecules, with one planar furan ring, one chair conformation cyclohexane ring, and two benzene rings, indicating a complex molecular geometry (Wang et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactive sites and potential for further chemical modifications. For example, 5-Arylfuran-2,3-diones reacted with heterocyclic enamines of the 2-azaspiro[4.5]deca-1,6,9-trien-8-one series to give products of β-CH-acylation of the enamino fragment, demonstrating their reactivity and potential for generating new molecular entities (Konovalova et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Exploration
Antihypertensive Activity : A study focused on the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to the specified chemical, for screening as antihypertensive agents. The research highlighted the potential of these compounds in targeting alpha-adrenergic receptors, contributing to their antihypertensive properties without significant beta-adrenergic blocking effects (Caroon et al., 1981).
Muscarinic Agonists : Another research effort synthesized novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists. These compounds were evaluated for their binding affinities to M1 and M2 receptors and their in vivo muscarinic activity, revealing insights into their pharmacological potential in ameliorating memory impairments and other muscarinic receptor-mediated effects (Tsukamoto et al., 1995).
Neural Ca-Uptake Inhibition : Research into novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives uncovered their potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits. These findings suggest a therapeutic angle for conditions involving calcium dysregulation and cognitive impairments (Tóth et al., 1997).
Tachykinin NK2 Receptor Antagonism : A series of spiropiperidines, including the described structure type, showed potent and selective non-peptide tachykinin NK2 receptor antagonism. This research points to potential applications in treating respiratory conditions by modulating NK2 receptor activity (Smith et al., 1995).
Propiedades
IUPAC Name |
8-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-18(28-16(2)22-15)19(25)23-10-8-21(9-11-23)14-24(20(26)29-21)12-13-27-17-6-4-3-5-7-17/h3-7H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXQNAQZUOVHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,4-Dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)



![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
